oxophosphanium CAS No. 88648-10-6](/img/structure/B14377336.png)
[(3-Bromophenyl)methoxy](1-hydroxyethyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromophenyl)methoxyoxophosphanium is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a bromophenyl group, a methoxy group, and an oxophosphanium moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)methoxyoxophosphanium typically involves the reaction of 3-bromophenol with a suitable methoxy reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the methoxy group. The resulting intermediate is then reacted with an oxophosphanium precursor to yield the final compound.
Industrial Production Methods
Industrial production of (3-Bromophenyl)methoxyoxophosphanium follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromophenyl)methoxyoxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
(3-Bromophenyl)methoxyoxophosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Bromophenyl)methoxyoxophosphanium involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can interact with various enzymes and receptors, modulating their activity. The methoxy and oxophosphanium groups contribute to the compound’s overall reactivity and stability, influencing its biological and chemical effects.
Comparaison Avec Des Composés Similaires
(3-Bromophenyl)methoxyoxophosphanium can be compared with similar compounds such as:
(4-Bromophenyl)methoxyoxophosphanium: Similar structure but with the bromine atom in the para position.
(2-Bromophenyl)methoxyoxophosphanium: Bromine atom in the ortho position, affecting its reactivity and properties.
(3-Chlorophenyl)methoxyoxophosphanium: Chlorine atom instead of bromine, leading to different chemical behavior.
Propriétés
Numéro CAS |
88648-10-6 |
|---|---|
Formule moléculaire |
C9H11BrO3P+ |
Poids moléculaire |
278.06 g/mol |
Nom IUPAC |
(3-bromophenyl)methoxy-(1-hydroxyethyl)-oxophosphanium |
InChI |
InChI=1S/C9H11BrO3P/c1-7(11)14(12)13-6-8-3-2-4-9(10)5-8/h2-5,7,11H,6H2,1H3/q+1 |
Clé InChI |
CBFMFWNUERVMRH-UHFFFAOYSA-N |
SMILES canonique |
CC(O)[P+](=O)OCC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


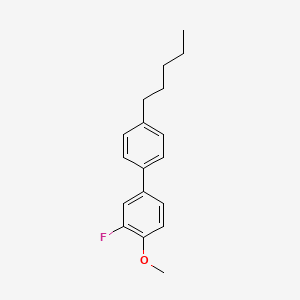
![4-Chloro-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14377266.png)
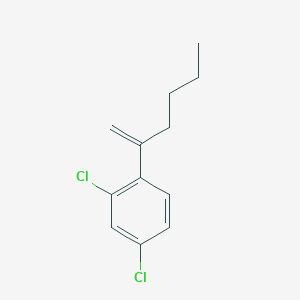
![{4-[(E)-Phenyldiazenyl]phenyl}phosphonic acid](/img/structure/B14377274.png)

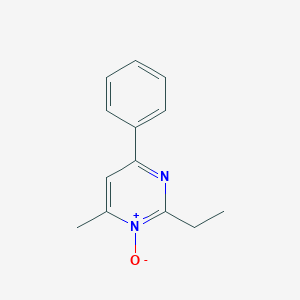
![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)
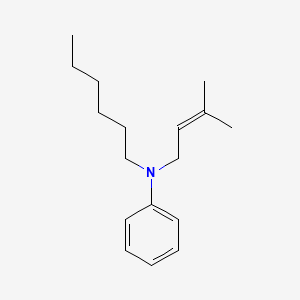
![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)
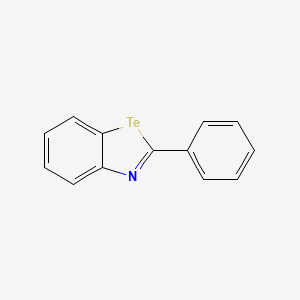
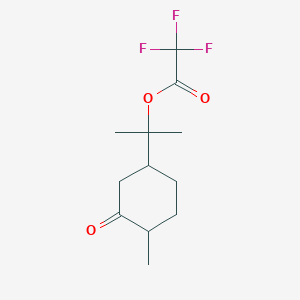
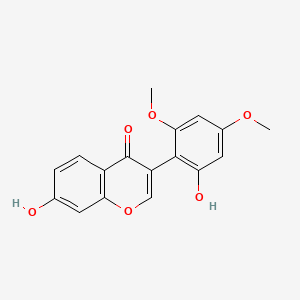
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
